molecular formula C18H13N3O2S B2516049 2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione CAS No. 860785-67-7

2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2516049
CAS No.: 860785-67-7
M. Wt: 335.38
InChI Key: LZBVYQLDAPTWFK-UHFFFAOYSA-N
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Description

Historical Context of Thiazole-Isoindole Hybrid Compounds

The integration of thiazole and isoindole moieties represents a strategic advancement in heterocyclic chemistry, rooted in decades of pharmacological and synthetic research. Thiazole derivatives gained prominence after the discovery of thiamine (vitamin B₁) in 1926, where the thiazole ring was identified as essential for enzymatic cofactor activity. Isoindole-1,3-dione scaffolds emerged later, with early studies in the 1980s identifying their role in natural products like renierapurpurin from marine sponges. The hybridization of these systems began in the 2000s, driven by the need to enhance bioactivity through structural complexity. For instance, phthalimido-thiazole derivatives demonstrated multistage antischistosomal activity in 2022, showcasing the therapeutic potential of such hybrids. This compound’s design follows modern trends in combining π-electron-rich systems (thiazole, pyridine) with planar isoindole-dione frameworks to optimize electronic and steric properties for targeted applications.

Chemical Classification and Nomenclature Systems

The compound is systematically named 2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione under IUPAC rules. Its classification spans three categories:

  • Thiazoles : A five-membered heterocycle with sulfur (S1) and nitrogen (N3) atoms.
  • Pyridines : A six-membered aromatic ring with one nitrogen atom (N1) at position 3.
  • Isoindole-1,3-diones : Benzannulated dicarbonyl systems with nitrogen at position 2.

The nomenclature reflects sequential substituents:

  • Ethyl linker : Bridges the thiazole (C4) and isoindole-dione (N2).
  • Pyridinyl group : Attached to the thiazole’s C2 via a methylene unit.
    Hybridization effects are evident in the electron-deficient thiazole core (from C=N and C-S bonds) juxtaposed with the electron-rich pyridine and isoindole-dione systems, creating a polarized scaffold.

Significance in Heterocyclic Chemistry Research

This hybrid exemplifies three key research frontiers:

  • Pharmacophore Engineering : The thiazole-pyridine unit mimics ATP-binding motifs in kinase inhibitors, while the isoindole-dione moiety intercalates DNA, as shown in molecular docking studies.
  • Synthetic Methodology : Its synthesis leverages multicomponent reactions (MCRs), such as the cyclocondensation of arylglyoxals, thioamides, and indole derivatives.
  • Electronic Modulation : The conjugated system allows tunable HOMO-LUMO gaps (e.g., 3.2–4.1 eV), critical for optoelectronic applications.

Recent work highlights its role in inhibiting topoisomerase II (IC₅₀ = 1.05 μM) and binding calf thymus DNA via intercalation (Kₐ = 4.8 × 10⁴ M⁻¹).

Core Structural Components and Their Integration

The molecule comprises three fused modules (Figure 1):

Thiazole Ring (C₃H₂NS)

  • Position 4 : Linked to ethyl group (–CH₂CH₂–).
  • Position 2 : Substituted with 3-pyridinylmethyl (–CH₂C₅H₄N).
  • Electronic Effects : The sulfur atom enhances electrophilicity at C5 (Mulliken charge = +0.32), facilitating nucleophilic attacks.

Pyridine Ring (C₅H₅N)

  • Position 3 : Attached to thiazole via methylene.
  • Role : Augments solubility (logP = 1.8) and π-stacking capability.

Isoindole-1,3-dione (C₈H₅NO₂)

  • Dicarbonyl System : O1 and O3 participate in hydrogen bonding (bond length = 1.21 Å).
  • Planarity : Dihedral angle of 2.7° between isoindole and thiazole ensures conformational rigidity.

Integration Mechanism :

  • Ethyl Spacer : Enables rotational freedom (ΔG = 12.3 kcal/mol), balancing rigidity and flexibility.
  • Conjugation : Extended π-system across thiazole-pyridine-isoindole enhances UV absorption (λₘₐₓ = 342 nm).

Properties

IUPAC Name

2-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c22-17-14-5-1-2-6-15(14)18(23)21(17)9-7-13-11-24-16(20-13)12-4-3-8-19-10-12/h1-6,8,10-11H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBVYQLDAPTWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions, and ensuring the purity of the final product . The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Biological Activities

Recent studies have highlighted several promising applications for this compound in the field of pharmacology:

Antimicrobial Activity

Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that certain isoindole derivatives showed effective inhibition against both Gram-positive and Gram-negative bacterial strains. The inhibition zones were comparable to those produced by standard antibiotics such as gentamicin .

Anticancer Properties

The compound has shown potential in cancer treatment. In vitro studies revealed that it can induce apoptosis in various cancer cell lines, including Caco-2 and HCT-116 cells. The mechanism involves cell cycle arrest and subsequent apoptosis induction, making it a candidate for further development as an anticancer agent .

Antileishmanial Activity

Another notable application is its effectiveness against Leishmania tropica, a parasite responsible for leishmaniasis. Some derivatives demonstrated IC50 values significantly lower than the first-line treatment, Glucantime, indicating superior efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Studies suggest that modifications to the isoindole moiety can enhance its lipophilicity and overall biological efficacy. For example, halogenation has been shown to improve antimicrobial properties .

Synthesis Techniques

The synthesis of 2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. The methods include:

  • Condensation reactions involving thiazole and pyridine derivatives.
  • Cyclization processes to form the isoindole structure.
    These synthetic routes are critical for producing the compound in sufficient yields for biological testing.

Case Studies

Several case studies have documented the successful application of this compound in various therapeutic contexts:

StudyFocusFindings
Jabbour et al., 2023Antimicrobial & AnticancerDemonstrated significant antibacterial activity and anticancer efficacy with IC50 values lower than traditional treatments .
Al-Khayat et al., 2023AntileishmanialShowed high potency against Leishmania tropica, outperforming standard treatments .

Mechanism of Action

The mechanism of action of 2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Isoindole-1,3-dione Derivatives

The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, physicochemical properties, and biological activities:

Compound Molecular Formula Key Substituents Key Findings Reference
2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione C₁₈H₁₃N₃O₂S Thiazolyl-pyridine-ethyl Structural complexity with potential CNS or antimicrobial applications.
2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione C₂₉H₂₀N₄O₂ Imidazole-phenyl Electron-withdrawing groups enhance antimicrobial activity (MIC: 12.5 µg/mL).
2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c) C₂₃H₁₈N₄O₂S Triazolidine-thioxo-phenyl High thermal stability (>300°C); IR peaks at 1785 cm⁻¹ (C=O), 1217 cm⁻¹ (C=S).
2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione C₁₂H₁₂ClNO₃ Chloroethoxy-ethyl Potential agrochemical precursor; CAS RN listed in reagent catalogs.
3-[4-(5-Fluoro-1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridine (3i) C₁₈H₁₂FN₄S Thiazolyl-indole-pyrrolopyridine Anticancer activity via kinase inhibition; synthesized via KOH-mediated reflux.

Key Observations:

Substituent Impact on Bioactivity :

  • The thiazole-pyridine-ethyl chain in the target compound may enhance lipophilicity and CNS permeability compared to imidazole-phenyl derivatives (e.g., ), which prioritize antimicrobial action.
  • Triazolidine-thioxo analogs (e.g., 13c in ) exhibit strong hydrogen-bonding capacity (NH groups) and thermal stability, making them suitable for materials science applications.

Synthetic Routes: The target compound’s synthesis likely parallels methods for thiazole-indole derivatives (e.g., reflux with KOH in ethanol ). Imidazole-isoindole-dione derivatives () are synthesized via cyclocondensation of benzil and aldehydes, emphasizing the role of electron-withdrawing groups in directing reactivity.

Spectroscopic Signatures :

  • Isoindole-dione derivatives consistently show IR peaks at ~1700–1785 cm⁻¹ (C=O stretching) and NMR shifts at δ 7.0–8.5 ppm (aromatic protons) .
  • Thiazole-containing compounds (e.g., ) display distinct ¹³C-NMR signals for thiazole carbons (δ 120–150 ppm).

Biological Activity

The compound 2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione (CAS Number: 860785-67-7) is a complex organic molecule with potential biological activities. Its structural components include a pyridine ring, a thiazole moiety, and an isoindole derivative, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for its potential application in medicinal chemistry.

  • Molecular Formula : C₁₈H₁₃N₃O₂S
  • Molecular Weight : 335.38 g/mol
  • Storage Temperature : Room temperature

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Anticonvulsant Activity

A study involving structurally similar thiazole derivatives indicated that compounds containing thiazole rings exhibited significant anticonvulsant properties. The presence of pyridine and isoindole structures may enhance this activity. For instance, related compounds showed effective doses (ED50) in picrotoxin-induced convulsion models, suggesting that similar mechanisms might be at play for the target compound .

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects through various assays. In vitro studies demonstrated that derivatives of isoindole exhibited substantial inhibition of protein denaturation, a marker for anti-inflammatory potential. Compounds with similar structures showed up to 83% inhibition at specific concentrations (500 µg/ml), indicating promising anti-inflammatory properties .

3. Cytotoxic Activity

The cytotoxicity of related isoindole derivatives has been assessed against multiple cancer cell lines. For example, certain derivatives have shown IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting that the target compound may also possess significant cytotoxic effects against cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship of compounds similar to this compound highlights the importance of specific substituents on the thiazole and isoindole moieties. The presence of electron-donating groups on the phenyl ring and the arrangement of nitrogen atoms within the thiazole appear to enhance biological activity significantly .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for anticonvulsant activity, with some showing high protection indices against seizures in animal models .
  • Anti-inflammatory Assays : Research indicated that certain isoindole derivatives could inhibit inflammatory responses effectively, with notable results in assays measuring protein denaturation and cell viability .

Data Summary

Biological ActivityObservationsReference
AnticonvulsantEffective in picrotoxin model
Anti-inflammatoryUp to 83% inhibition at 500 µg/ml
CytotoxicIC50 values lower than doxorubicin

Q & A

Q. What are the key steps in synthesizing 2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thiazole ring via condensation of 3-pyridinyl derivatives with thioamide precursors under acidic conditions.
  • Step 2: Alkylation of the thiazole intermediate with ethyl bromide derivatives to introduce the ethyl spacer.
  • Step 3: Coupling with isoindole-1,3-dione using palladium-catalyzed cross-coupling or nucleophilic substitution .
  • Optimization: Reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd(PPh₃)₄) significantly impact yield .

Q. How is the structural integrity of this compound validated in experimental settings?

  • X-ray crystallography resolves the 3D configuration, particularly the orientation of the pyridinyl-thiazole moiety relative to the isoindole-dione core .
  • Spectroscopic methods:
  • IR spectroscopy confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bending .
  • ¹H/¹³C NMR identifies proton environments (e.g., pyridinyl protons at δ 8.2–8.8 ppm) and carbon hybridization .

Q. What preliminary assays are recommended to assess its biological activity?

  • Antimicrobial screening: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Enzyme inhibition: Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

  • Catalyst screening: Test alternatives to Pd catalysts (e.g., CuI for Ullmann-type couplings) to reduce side products .
  • Purification: Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water) to isolate >95% pure product .
  • Reaction monitoring: In-situ FTIR or LC-MS tracks intermediate formation and minimizes degradation .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response validation: Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Structural analogs: Compare activity of derivatives (e.g., varying pyridinyl substituents) to identify pharmacophores .
  • Meta-analysis: Cross-reference data with structurally similar compounds (e.g., thiazole-isoindole hybrids) to identify trends .

Q. How can computational modeling predict its reactivity or target interactions?

  • DFT calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., carbonyl groups) .
  • Molecular docking: Simulate binding to protein targets (e.g., EGFR kinase) using AutoDock Vina and PDB structures (e.g., 1M17) .
  • ADMET prediction: Use SwissADME to estimate bioavailability, logP, and metabolic stability .

Q. What safety protocols are critical during handling?

  • Ventilation: Use fume hoods to avoid inhalation of fine particles (P210) .
  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles (P201) .
  • Storage: Keep in airtight containers at –20°C, away from ignition sources (P102) .

Methodological Considerations Table

Research AspectKey MethodsReferences
SynthesisMulti-step alkylation, cross-coupling
Structural AnalysisX-ray crystallography, NMR/IR spectroscopy
Biological AssaysMTT, disk diffusion, enzyme inhibition
Computational ModelingDFT, molecular docking

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